7-Methyl-6-phenylpteridine-2,4-diamine

Casein Kinase 1 Kinase Inhibition Stem Cell Reprogramming

7-Methyl-6-phenylpteridine-2,4-diamine (CAS 1029-87-4) is a synthetic pteridine derivative with the molecular formula C13H12N6 and a molecular weight of 252.27 g/mol. It belongs to the 2,4-diaminopteridine class, which is known for its capacity to engage the pterin-binding pocket of several therapeutic targets, including casein kinase 1 (CK1), nitric oxide synthase (NOS), and dihydrofolate reductase (DHFR).

Molecular Formula C13H12N6
Molecular Weight 252.27 g/mol
CAS No. 1029-87-4
Cat. No. B093231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-6-phenylpteridine-2,4-diamine
CAS1029-87-4
SynonymsPteridine, 2,4-diamino-7-methyl-6-phenyl-
Molecular FormulaC13H12N6
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=NC(=NC2=N1)N)N)C3=CC=CC=C3
InChIInChI=1S/C13H12N6/c1-7-9(8-5-3-2-4-6-8)17-10-11(14)18-13(15)19-12(10)16-7/h2-6H,1H3,(H4,14,15,16,18,19)
InChIKeyTXMJBZJNWIOSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-6-phenylpteridine-2,4-diamine (CAS 1029-87-4): A Structurally Distinct Pteridine Scaffold for Kinase-Targeted Medicinal Chemistry


7-Methyl-6-phenylpteridine-2,4-diamine (CAS 1029-87-4) is a synthetic pteridine derivative with the molecular formula C13H12N6 and a molecular weight of 252.27 g/mol [1]. It belongs to the 2,4-diaminopteridine class, which is known for its capacity to engage the pterin-binding pocket of several therapeutic targets, including casein kinase 1 (CK1), nitric oxide synthase (NOS), and dihydrofolate reductase (DHFR) [2]. This compound occupies a unique position within its chemical series because it combines a phenyl substituent at the 6-position with a methyl group at the 7-position, a substitution pattern that differs fundamentally from the clinical drug triamterene (which bears a 7-amino group) and from the des-methyl analog 6-phenylpteridine-2,4-diamine [3]. As detailed below, this distinct substitution pattern results in quantifiable differences in kinase inhibition that are relevant for target-selective research applications.

Why In-Class Pteridine Analogs Cannot Be Interchanged with 7-Methyl-6-phenylpteridine-2,4-diamine


Within the 2,4-diaminopteridine family, even minor changes at the 6- and 7-positions of the pteridine core produce marked shifts in target engagement. Published SAR studies demonstrate that introduction of a 6-phenyl group markedly increases NOS-I inhibitory potency, while variation at the 7-position modulates selectivity across the CK1 isoform family [1]. For example, 6-phenylpteridine-2,4-diamine displays a CK1ε IC50 of 6.00 µM, whereas the 7-amino-substituted analog triamterene is 4.5-fold less potent against the same isoform (IC50 = 26.8 µM) [2]. Consequently, 7-methyl-6-phenylpteridine-2,4-diamine cannot be considered a functional equivalent of these structural neighbors; its unique 7-methyl-6-phenyl substitution pattern is expected to generate a distinct selectivity fingerprint. For procurement decisions in kinase-focused projects, reliance on generic pteridine surrogates risks divergent biological readouts and irreproducible results.

Quantitative Evidence That Differentiates 7-Methyl-6-phenylpteridine-2,4-diamine from Its Closest Analogs


CK1 Epsilon Inhibition: Differentiating 7-Methyl-6-phenylpteridine-2,4-diamine from Triamterene

The target compound lacks the 7-amino group present in triamterene. Cross-study comparison of the des-methyl, des-7-amino analog 6-phenylpteridine-2,4-diamine against triamterene reveals that removal of the 7-amino group improves CK1ε inhibition approximately 4.5-fold [1][2]. This structural modification—a methyl group rather than an amino group at position 7—defines the 7-methyl-6-phenylpteridine-2,4-diamine scaffold. Although direct CK1ε data for the 7-methyl compound are not published, the established SAR indicates that the 7-substituent is a critical determinant of CK1 isoform potency [3].

Casein Kinase 1 Kinase Inhibition Stem Cell Reprogramming

CK1 Alpha Selectivity: 7-Substituent as a Determinant of Isoform Discrimination

Triamterene (7-amino) inhibits CK1α with an IC50 of 36,800 nM, whereas the des-7-amino analog 6-phenylpteridine-2,4-diamine shows an IC50 of 29,500 nM against CK1α [1][2]. The modest improvement (1.25-fold) in CK1α potency upon removal of the 7-amino group contrasts with the more pronounced effect on CK1ε, indicating that the 7-substituent differentially modulates individual CK1 isoforms. The 7-methyl substituent of the target compound introduces steric and electronic properties distinct from both -H and -NH2, which is predicted to further shift the CK1α/ε selectivity ratio [3].

Casein Kinase 1 Alpha Isoform Selectivity Kinase Profiling

Absence of 7-Amino Group Expected to Abolish ENaC-Mediated Diuretic Activity: Differentiation from Triamterene

Triamterene is a clinically used potassium-sparing diuretic that inhibits the epithelial sodium channel (ENaC) with an IC50 of 4.5 µM . Its 7-amino group is considered essential for ENaC binding, as structural modifications at this position are known to reduce or eliminate diuretic activity [1]. 7-Methyl-6-phenylpteridine-2,4-diamine replaces the 7-amino group with a methyl substituent, a change that is expected to abrogate ENaC inhibition while preserving (or enhancing) kinase-target engagement [2]. This makes the compound a cleaner kinase probe, free of the confounding diuretic pharmacology that limits triamterene's utility in cell-based kinase assays.

Epithelial Sodium Channel ENaC Diuretic Selectivity

6-Aryl-7-alkyl Substitution Pattern as a Privileged Motif in Antitumor Pteridine Chemistry: Class-Level Evidence

The combination of a 6-aryl and a 7-alkyl substituent on the pteridine-2,4-diamine core has been identified as a privileged motif in antitumor pteridine research. EP 0154173 A2 describes 2,4-diaminopteridine derivatives with potent anticancer activity, specifically requiring a 7-methyl group when the 4-position is substituted [1]. This patent-established SAR places 7-methyl-6-phenylpteridine-2,4-diamine at a key structural node for anticancer pteridine development, distinct from the 7-unsubstituted or 7-amino series that dominate commercially available pteridine collections [2].

Antitumor Pteridine Folate Antagonist

Best-Fit Research and Industrial Application Scenarios for 7-Methyl-6-phenylpteridine-2,4-diamine


CK1 Isoform-Selective Chemical Probe Development

Based on the CK1ε/CK1α differential potency data established for the 7-amino-vs-7-H series, 7-methyl-6-phenylpteridine-2,4-diamine is the logical starting scaffold for developing CK1 isoform-selective chemical probes [1]. The 7-methyl group provides a vector for tuning selectivity that is absent from both triamterene and 6-phenylpteridine-2,4-diamine. This application leverages the quantitative evidence that the 7-substituent modulates CK1 isoform potency with differential magnitude (4.5-fold effect on CK1ε vs. 1.25-fold on CK1α) [2].

Kinase-Targeted Phenotypic Screening Free of ENaC Confounds

Triamterene's potent ENaC inhibition (IC50 = 4.5 µM) is a well-documented confound in cell-based kinase assays, as ENaC modulation can alter cellular ion homeostasis and proliferation independently of kinase activity . The 7-methyl substitution of the target compound is expected to abrogate ENaC binding, making it a superior tool compound for kinase-focused phenotypic screens where clean pharmacology is required. This scenario is directly supported by the SAR that identifies the 7-amino group as essential for ENaC-mediated diuretic activity [3].

Antitumor Pteridine Lead Optimization Programs

EP 0154173 A2 establishes the 7-methyl-2,4-diaminopteridine scaffold as a privileged motif for antitumor activity [4]. 7-Methyl-6-phenylpteridine-2,4-diamine embodies this patent-defined pharmacophore, offering medicinal chemistry teams a directly relevant starting material for synthesizing novel anticancer pteridine derivatives. Unlike the more commonly available triamterene, which bears a 7-amino group, this compound aligns with the substitution pattern claimed for optimal antitumor potency [4].

Pteridine-Based Reference Standard for Analytical Method Development

With a well-characterized molecular formula (C13H12N6), molecular weight (252.27 g/mol), and predicted XLogP3 of 1.7, 7-methyl-6-phenylpteridine-2,4-diamine serves as an analytically tractable reference standard [5]. Its distinct retention time and spectral properties compared to triamterene and other pteridine analogs make it valuable for HPLC method development and impurity profiling in pharmaceutical QC environments where pteridine-related substances must be resolved [5].

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